3-Amino-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-Amino-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO3. It is a white to almost white crystalline powder that is used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes an amino group, a methoxyphenyl group, and a propanoic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-methoxyphenyl)propanoic acid can be achieved through several methods. One common method involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas. The reaction is typically carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as the purification of raw materials, the optimization of reaction conditions, and the use of advanced separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted phenylpropanoic acids .
Scientific Research Applications
3-Amino-3-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-hydroxyphenyl)propanoic acid
- 3-Amino-3-(4-methylphenyl)propanoic acid
- 3-Amino-3-(4-ethoxyphenyl)propanoic acid
Uniqueness
3-Amino-3-(4-methoxyphenyl)propanoic acid is unique due to its methoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications in research and industry .
Biological Activity
3-Amino-3-(4-methoxyphenyl)propanoic acid (also known as 4-methoxyphenylalanine) is an amino acid derivative with significant biological activity. This compound is characterized by its unique structure, which includes a para-substituted methoxy group that enhances its interaction with biological systems. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant studies and data.
- Chemical Formula : C₁₀H₁₃NO₃
- Molecular Weight : 195.22 g/mol
- Solubility : Highly soluble in water (approximately 501 mg/ml)
The structural features of this compound, including hydrogen bond donors and acceptors, contribute to its solubility and potential biological interactions.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, a study found that certain synthesized derivatives demonstrated antioxidant activity that was approximately 1.4 times greater than that of ascorbic acid when tested using the DPPH radical scavenging method .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies using the MTT assay showed that certain derivatives were more cytotoxic to human glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells . The findings suggest a promising role for these compounds in cancer therapy.
3. Pharmacokinetics
Pharmacokinetic studies have demonstrated that after oral administration, compounds similar to this compound undergo rapid metabolism and distribution across various tissues. For example, in Sprague-Dawley rats, the maximum concentration of metabolites was reached within 15 minutes post-administration, indicating efficient absorption and systemic availability .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group may enhance the compound's ability to neutralize free radicals.
- Cellular Pathway Modulation : It may interact with signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparative Analysis with Similar Compounds
The following table compares the structural similarities and biological activities of related compounds:
Compound Name | CAS Number | Similarity Score | Antioxidant Activity | Anticancer Activity |
---|---|---|---|---|
3-Amino-3-(3-methoxyphenyl)propanoic acid | 68208-19-5 | 0.98 | Moderate | Low |
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | 34841-09-3 | 0.94 | High | Moderate |
Methyl 3-amino-3-(4-hydroxyphenyl)propanoate | 1269634-11-8 | 0.91 | Low | High |
This table illustrates how variations in substitution patterns can influence biological activities, highlighting the unique properties of this compound.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Study on Antioxidant Properties : A derivative was tested for its ability to scavenge free radicals in vitro, showing significant protective effects against oxidative stress in cellular models.
- Cancer Cell Line Studies : Various derivatives were assessed for cytotoxicity in different cancer cell lines, revealing a dose-dependent response that supports further investigation into their therapeutic potential.
Properties
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTANCDDCQVQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927321 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131690-56-7 | |
Record name | 3-Amino-3-(4-methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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